N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide
Beschreibung
N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide is a complex organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This specific compound is characterized by its unique structural features, including the presence of an acetylhydrazono group and dimethyl substitutions.
Eigenschaften
Molekularformel |
C12H16N4O2 |
|---|---|
Molekulargewicht |
248.28g/mol |
IUPAC-Name |
N-[(E)-(7,7-dimethyl-3-oxo-6,8-dihydro-2H-cinnolin-5-ylidene)amino]acetamide |
InChI |
InChI=1S/C12H16N4O2/c1-7(17)13-14-9-5-12(2,3)6-10-8(9)4-11(18)16-15-10/h4H,5-6H2,1-3H3,(H,13,17)(H,16,18)/b14-9+ |
InChI-Schlüssel |
OVHBDNHHVMSQKA-NTEUORMPSA-N |
SMILES |
CC(=O)NN=C1CC(CC2=NNC(=O)C=C21)(C)C |
Isomerische SMILES |
CC(=O)N/N=C/1\CC(CC2=NNC(=O)C=C21)(C)C |
Kanonische SMILES |
CC(=O)NN=C1CC(CC2=NNC(=O)C=C21)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of hydrazine derivatives and acetylating agents to introduce the acetylhydrazono group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The acetylhydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.
Medicine
The compound and its derivatives may have potential applications in medicine, particularly in drug development. Their biological activities can be harnessed to create new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and other materials. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide involves its interaction with specific molecular targets. The acetylhydrazono group may play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnolin-3(2H)-one: A simpler analog without the acetylhydrazono and dimethyl substitutions.
Cinnoline: The parent compound of the cinnoline family.
Pyridazine: A related heterocyclic compound with a similar structure.
Uniqueness
N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide is unique due to its specific substitutions, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
